molecular formula C33H34O14 B1257295 Haedoxan A

Haedoxan A

Cat. No. B1257295
M. Wt: 654.6 g/mol
InChI Key: SVQIUEXUTJVJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haedoxan A is a natural product found in Phryma leptostachya with data available.

Scientific Research Applications

Insecticidal Properties

Haedoxan A, derived from the herbaceous perennial plant Phryma leptostachya L. (lopseed), is primarily recognized for its insecticidal properties. Studies have demonstrated its effectiveness against various insect pests in East Asia. Research has shown that Haedoxan A can interfere with both axonal conduction and synaptic transmission in insects. It achieves this by altering the decay rate of evoked excitatory junctional potentials and affecting the voltage dependence of fast inactivation of insect sodium channels (Hu et al., 2016).

Broad Biological Activities

Beyond its insecticidal activity, Haedoxans, including Haedoxan A, exhibit a range of biological activities. They have shown potential in antifungal, antibacterial, and anticancer applications. The chemical structure and synthesis of Haedoxan A and its analogs are critical in understanding and enhancing these activities (Chen et al., 2020).

Detoxification and Synergistic Effects

Haedoxan A's interaction with other compounds, specifically its detoxification and synergistic effects, is another area of research. Studies have explored how certain enzymes and compounds can influence the effectiveness and metabolism of Haedoxan A in insects, offering insights into the development of more effective insecticidal strategies (Qie et al., 2020).

Effects on Mosquito Larvae

Research on Aedes albopictus larvae exposed to Haedoxan A has provided valuable insights into the gene expression changes and potential mechanisms of action in mosquito larvae. This work is fundamental in understanding how Haedoxan A affects mosquitoes, which are vectors for many diseases (Hao et al., 2021).

Biosynthesis Pathway

Understanding the biosynthesis pathway of Haedoxan A is crucial for its sustainable production. Transcriptome analysis of Phryma leptostachya has been employed to investigate the biosynthesis of Haedoxan A, enhancing our understanding of the production and potential for large-scale synthesis of this compound (Li et al., 2019).

Detoxification Mechanism

Further studies have delved into the detoxification mechanisms of Haedoxan A in insects, specifically focusing on the role of certain cytochrome P450 monooxygenases. This research provides a deeper understanding of the metabolic pathways involved in the detoxification of Haedoxan A and how it can be manipulated for more effective pest control (Pei et al., 2022).

properties

Product Name

Haedoxan A

Molecular Formula

C33H34O14

Molecular Weight

654.6 g/mol

IUPAC Name

6-[3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3

InChI Key

SVQIUEXUTJVJTM-UHFFFAOYSA-N

SMILES

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8

Canonical SMILES

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8

synonyms

1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane
haedoxan A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haedoxan A
Reactant of Route 2
Haedoxan A
Reactant of Route 3
Haedoxan A
Reactant of Route 4
Haedoxan A
Reactant of Route 5
Reactant of Route 5
Haedoxan A
Reactant of Route 6
Reactant of Route 6
Haedoxan A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.